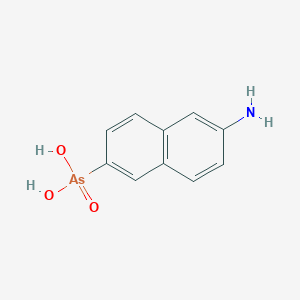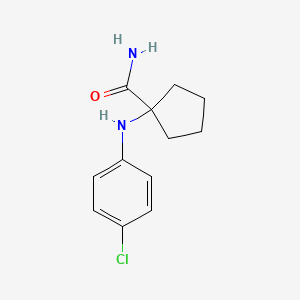![molecular formula C13H9Cl3O2 B14739526 2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol CAS No. 5419-53-4](/img/structure/B14739526.png)
2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol is a chlorinated phenolic compound known for its antimicrobial properties. It is commonly used in various industrial and medical applications due to its effectiveness in inhibiting the growth of bacteria and fungi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol typically involves the chlorination of phenolic precursors. One common method involves the reaction of 2,4-dichlorophenol with 5-chloro-2-hydroxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is purified through crystallization or distillation techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms[][3].
Major Products
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenolic compounds[][3].
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies of microbial inhibition and as a model compound for studying chlorinated phenols.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Utilized in the production of antimicrobial coatings and preservatives.
Mecanismo De Acción
The antimicrobial activity of 2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death. The phenolic hydroxyl group also contributes to its antimicrobial properties by generating reactive oxygen species that damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenol
- 5-Chloro-2-hydroxybenzyl chloride
- 2,4-Dichloro-6-methylphenol
Uniqueness
2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol is unique due to its dual chlorination and hydroxylation, which enhance its antimicrobial efficacy compared to other similar compounds. The presence of multiple chlorine atoms increases its lipophilicity, allowing it to better integrate into microbial membranes and exert its antimicrobial effects .
Propiedades
Número CAS |
5419-53-4 |
|---|---|
Fórmula molecular |
C13H9Cl3O2 |
Peso molecular |
303.6 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H9Cl3O2/c14-9-1-2-12(17)7(4-9)3-8-5-10(15)6-11(16)13(8)18/h1-2,4-6,17-18H,3H2 |
Clave InChI |
IYRGELGEXONOMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CC2=C(C(=CC(=C2)Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



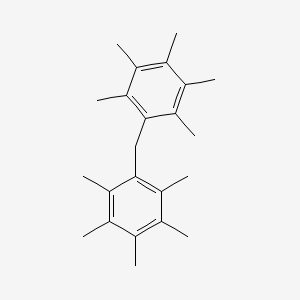
![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
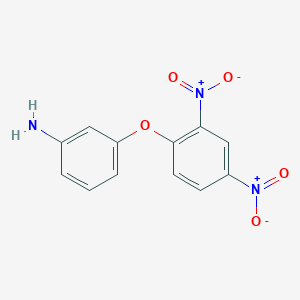
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)

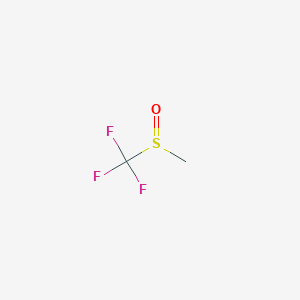
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
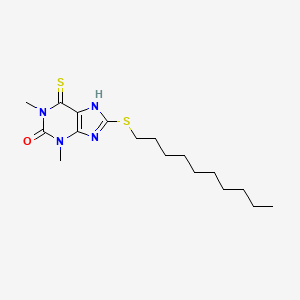
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)

